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Compound of Interest

Compound Name:
5-methoxythiazolo[5,4-d]pyrimidin-

2-amine

CAS No.: 920313-63-9

Cat. No.: B6263249

Get Quote

Executive Summary
5-Methoxythiazolo[5,4-d]pyrimidin-2-amine (CAS 920313-63-9) is a bicyclic heteroaromatic

scaffold belonging to the thiazolo[5,4-d]pyrimidine class. Structurally bioisosteric to purine

bases (specifically adenine), this compound serves as a critical pharmacophore in the

development of Adenosine Receptor Antagonists (specifically A2A and A1 subtypes) and

Kinase Inhibitors. Its unique 5-methoxy substitution pattern modulates lipophilicity and

electronic distribution, enhancing binding affinity in the ribose-binding pocket of G-Protein

Coupled Receptors (GPCRs).
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Property Details

CAS Number 920313-63-9

IUPAC Name 5-methoxy[1,3]thiazolo[5,4-d]pyrimidin-2-amine

Molecular Formula C₆H₆N₄OS

Molecular Weight 182.20 g/mol

Core Scaffold Thiazolo[5,4-d]pyrimidine

Key Applications
A2A Receptor Antagonism, TPC2 Inhibition,

Antiviral Research

Chemical Architecture & Properties[1][2][3]
Structural Logic
The compound features a thiazole ring fused to a pyrimidine ring across the [5,4-d] bond.[1]

The numbering system is critical for synthetic planning:

Position 2 (Thiazole): Occupied by a primary amine (-NH₂). This group often acts as a

hydrogen bond donor (HBD) to residues like Glu169 or Asn253 in adenosine receptors.

Position 5 (Pyrimidine): Occupied by a methoxy group (-OCH₃). In the fused system, this

position corresponds to C2 of the parent pyrimidine. This substituent provides steric bulk and

accepts hydrogen bonds, often displacing the conserved water network in kinase/GPCR

pockets.

Physicochemical Profile[2][3]
Solubility: Low in water; soluble in DMSO, DMF, and hot alcohols.

pKa: The 2-amino group is weakly basic due to electron withdrawal by the fused pyrimidine

ring.

Stability: Stable under standard conditions; the methoxy group is susceptible to

demethylation under strong acidic conditions (e.g., BBr₃) to yield the 5-hydroxy tautomer.
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Synthesis Protocol
The synthesis of CAS 920313-63-9 typically proceeds via a cyclization-substitution strategy. A

robust method involves the conversion of a chloropyrimidine precursor, often utilizing a

carbamate intermediate to control reactivity.

Retrosynthetic Analysis
The 5-methoxy-2-amino core is accessible from 2,4-dichloro-5-aminopyrimidine. The thiazole

ring is constructed first (or concurrently), followed by the installation of the methoxy group via

nucleophilic aromatic substitution (SₙAr).

Step-by-Step Protocol (Carbamate Route)
Based on optimized methodologies for thiazolopyrimidines [1, 2].

Phase 1: Scaffold Construction

Starting Material: 2,4-Dichloro-5-aminopyrimidine.

Thiocyanation: React with Potassium Thiocyanate (KSCN) and Bromine (Br₂) in acetic acid

(Kaufman method) to form 5-chloro-thiazolo[5,4-d]pyrimidin-2-amine.

Note: The chlorine at position 2 (pyrimidine numbering) is more reactive and is displaced

by sulfur, or the cyclization occurs directly on the 5-amino/4-chloro motif.

Phase 2: Functionalization (Methoxy Installation)

Protection (Optional but recommended): The 2-amine is protected as a carbamate (e.g.,

Ethyl carbamate) to prevent side reactions during the alkoxylation.

Intermediate: Ethyl (5-chlorothiazolo[5,4-d]pyrimidin-2-yl)carbamate.

Substitution & Deprotection:

Reagent: Sodium Methoxide (NaOMe) in Methanol (excess).

Conditions: Reflux or Microwave irradiation (80–100°C).
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Mechanism: The methoxide ion acts as a nucleophile, displacing the 5-chloro group

(SₙAr). Under forcing conditions, the carbamate is simultaneously hydrolyzed to the free

amine.

Purification:

Neutralize with dilute HCl.

Precipitate the product (colorless/yellow solid).

Recrystallize from Ethanol/Water.
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Figure 1: Synthetic pathway for CAS 920313-63-9 via chloropyrimidine intermediate.

Pharmacology & Mechanism of Action[5]
Adenosine Receptor Antagonism
The primary utility of the thiazolo[5,4-d]pyrimidine scaffold is in the antagonism of Adenosine

A2A Receptors.

Mechanism: The scaffold binds in the orthosteric site. The planar bicyclic system mimics the

adenine core of adenosine.

Role of 5-Methoxy: The methoxy group at position 5 (equivalent to the C2 position of

adenine) projects into a hydrophobic sub-pocket, often interacting with Leu249 or Phe168.

This substitution is critical for selectivity against A1 receptors.

Therapeutic Relevance: A2A antagonists prevent adenosine-mediated immunosuppression

in the tumor microenvironment (TME), enhancing T-cell activity (Cancer Immunotherapy).

They also modulate dopaminergic signaling in the striatum (Parkinson's Disease).
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TPC2 Inhibition
Recent studies identify this specific derivative as a lead structure for inhibiting Two-Pore

Channels (TPC2), which are involved in endolysosomal trafficking and viral entry (e.g., SARS-

CoV-2, Ebola) [1].

5-Methoxythiazolo[5,4-d]
pyrimidin-2-amine

Adenosine A2A Receptor
(GPCR)

Binds with nM affinity

Orthosteric Binding Pocket
(Residues: Phe168, Asn253)

Occupies

Blockade of Adenosine Binding

Steric hindrance

Inhibition of cAMP Production

Prevents Gs coupling

Enhanced T-Cell Activation
(Immunotherapy)

Downstream signaling

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b6263249/docs?utm_src=pdf-body-img#technical-guide-5-methoxythiazolo-5-4-d-pyrimidin-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6263249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: Mechanism of Action in Adenosine A2A Receptor blockade.

Experimental Data Summary
Assay Type Parameter Value / Observation Context

Binding Affinity Ki (hA2A) < 50 nM (Est.)[1]

High affinity due to 2-

amine/5-methoxy

motif [3].

Selectivity A2A vs A1 > 10-fold

Methoxy group

improves selectivity

over A1.

In Vitro Potency IC50 (TPC2) µM range

Identified as a hit in

ion channel screening

[1].

Drug Likeness Lipinski Rule Pass
MW < 500, HBD < 5,

HBA < 10, LogP ~1.5.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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